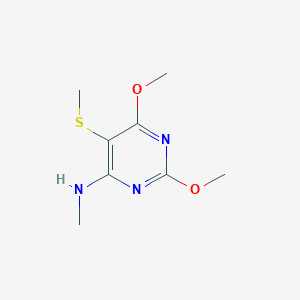
2,6-Dimethoxy-N-methyl-5-(methylsulfanyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their diverse biological and pharmacological activities. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of methoxy groups at positions 2 and 6, a methyl group at the nitrogen atom, and a methylthio group at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxypyrimidine and methylthiol.
Methylation: The nitrogen atom in the pyrimidine ring is methylated using methyl iodide in the presence of a base like potassium carbonate.
Thiomethylation: The methylthio group is introduced at position 5 through a nucleophilic substitution reaction using a suitable thiolating agent like methylthiol and a catalyst such as copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Medicine: Research into its potential as an anti-inflammatory, antiviral, and anticancer agent is ongoing.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxy-4-aminopyrimidine: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
2,6-Dimethoxy-N-methylpyrimidin-4-amine: Lacks the methylthio group, affecting its pharmacological properties.
5-Methylthio-2,6-dimethoxypyrimidine: Lacks the N-methyl group, altering its interaction with biological targets.
Uniqueness
2,6-Dimethoxy-N-methyl-5-(methylthio)pyrimidin-4-amine is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
89587-72-4 |
|---|---|
Molekularformel |
C8H13N3O2S |
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
2,6-dimethoxy-N-methyl-5-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3O2S/c1-9-6-5(14-4)7(12-2)11-8(10-6)13-3/h1-4H3,(H,9,10,11) |
InChI-Schlüssel |
MXZJUUJULRVWJC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=NC(=N1)OC)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


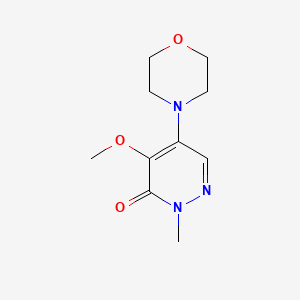
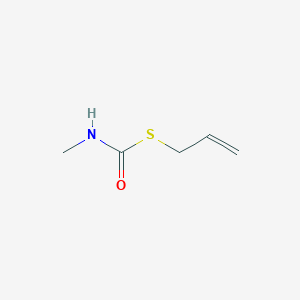
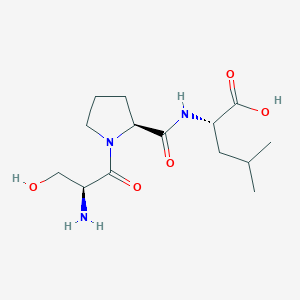
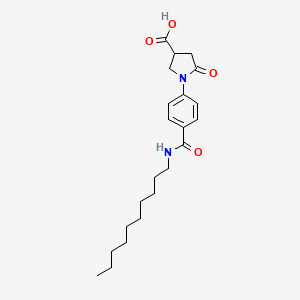
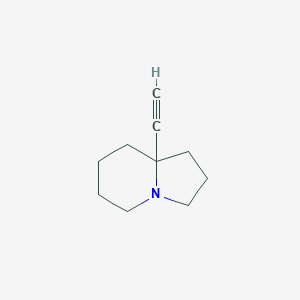
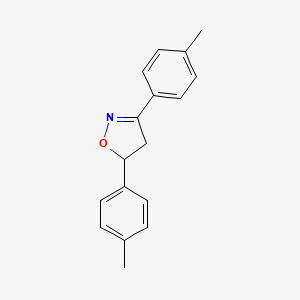


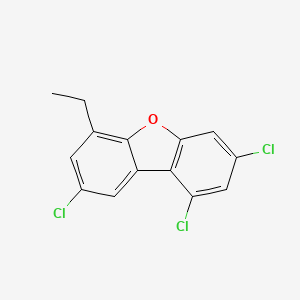
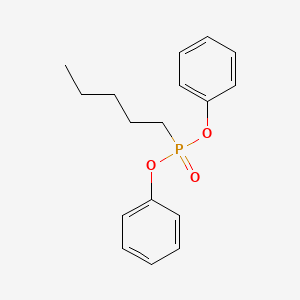
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)

